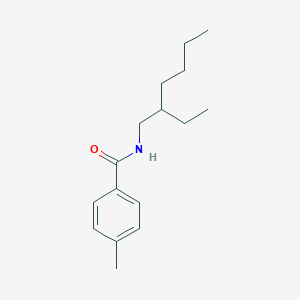
2-(4-chlorobenzoyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-phenylbenzamide, also known as BPN-15606, is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cognitive disorders. BPN-15606 belongs to a class of compounds known as small molecule inhibitors, which have shown promise in targeting specific enzymes and receptors in the brain that are involved in memory and learning processes.
Mecanismo De Acción
The mechanism of action for 2-(4-chlorobenzoyl)-N-phenylbenzamide involves the inhibition of PDE4, which leads to an increase in the levels of cAMP in the brain. cAMP is a signaling molecule that is involved in a wide range of cellular processes, including memory and learning. By inhibiting PDE4, 2-(4-chlorobenzoyl)-N-phenylbenzamide has been shown to enhance the activity of cAMP and improve cognitive function in animal models.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can improve memory and learning, enhance synaptic plasticity, and reduce inflammation in the brain. 2-(4-chlorobenzoyl)-N-phenylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorobenzoyl)-N-phenylbenzamide is that it has been shown to have a high selectivity for PDE4, which reduces the risk of off-target effects. However, one limitation of the compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorobenzoyl)-N-phenylbenzamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticles or other drug delivery systems. Additionally, further studies are needed to better understand the long-term effects of 2-(4-chlorobenzoyl)-N-phenylbenzamide on cognitive function and brain health.
Métodos De Síntesis
The synthesis method for 2-(4-chlorobenzoyl)-N-phenylbenzamide involves a series of chemical reactions that start with the compound 4-chlorobenzoyl chloride and end with the final product, 2-(4-chlorobenzoyl)-N-phenylbenzamide. The process involves several steps, including the formation of an amide bond between 4-chlorobenzoic acid and N-phenyl-1,2-ethanediamine, followed by a series of reactions that result in the formation of the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-phenylbenzamide has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and other forms of dementia. The compound has been shown to inhibit the activity of an enzyme known as phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in the brain.
Propiedades
Fórmula molecular |
C20H14ClNO2 |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h1-13H,(H,22,24) |
Clave InChI |
DKVZEAMTOMSMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















